molecular formula C10H8S2 B1317319 Naphthalene-2,7-dithiol CAS No. 71977-56-5

Naphthalene-2,7-dithiol

Cat. No. B1317319
CAS RN: 71977-56-5
M. Wt: 192.3 g/mol
InChI Key: INUVVGTZMFIDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2,7-dithiol, also known as 2,7-Dimercaptonaphthalene, is a chemical compound with the molecular formula C10H8S2 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two hydrogen atoms are replaced by sulfur atoms .


Synthesis Analysis

The synthesis of naphthalene-2,7-dithiol derivatives has been reported in several studies. For instance, one study described the synthesis of three different epoxy compounds based on naphthalene-2,7-dithiol (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and their cross-linking by triethylenetetramine (TETA) . Another study presented the synthesis and characterization of new methacrylic derivatives of naphthalene-2,7-dithiol .


Molecular Structure Analysis

The molecular structure of naphthalene-2,7-dithiol consists of a naphthalene core with two sulfur atoms replacing two hydrogen atoms . The molecular weight is 192.301 Da .


Chemical Reactions Analysis

While specific chemical reactions involving naphthalene-2,7-dithiol are not detailed in the search results, it is known that this compound can be used in the synthesis of various derivatives, such as epoxy resins and methacrylic derivatives .


Physical And Chemical Properties Analysis

Naphthalene-2,7-dithiol has a molecular weight of 192.301 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Organic Solar Cells

  • Application Summary: Naphthalene dithiol (NDT) is used as a stabilizing additive in organic photovoltaic (OPV) cells. It mimics the action of the natural glutathione system scavenging radicals and reactive oxygen species in animals .
  • Methods of Application: The use of NDT did not lead to any significant drop in the characteristics of the assembled solar cells .
  • Results: The operational stability of the solar cells was improved. The devices maintained more than 90% of their initial efficiency after 200 hours of outdoor aging under real sunlight illumination in the Negev desert .

2. Epoxy Resins Derivatives

  • Application Summary: Naphthalene-2,7-diol is used in the synthesis of three different epoxy compounds (2,7-NAF.EP, 2,7-NAF.WEP, 2,7-NAF.P.EP) and then their cross-linking by triethylenetetramine (TETA) .
  • Methods of Application: All epoxides were prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin but under different conditions and with other catalysts .
  • Results: The obtained materials possess good thermal resistance; they are stable up to about 250 °C. The hardness of the cross-linked products was determined using the Shore D method .

Safety And Hazards

While specific safety data for naphthalene-2,7-dithiol was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Naphthalene-2,7-dithiol and its derivatives have potential applications in various fields. For instance, naphthalene dithiol has been used as an additive to reduce trap-assisted recombination and improve the outdoor operational stability of organic solar cells . This suggests that naphthalene-2,7-dithiol and its derivatives could have promising future applications in the field of sustainable energy.

properties

IUPAC Name

naphthalene-2,7-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUVVGTZMFIDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538780
Record name Naphthalene-2,7-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,7-dithiol

CAS RN

71977-56-5
Record name Naphthalene-2,7-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene-2,7-dithiol
Reactant of Route 2
Naphthalene-2,7-dithiol
Reactant of Route 3
Naphthalene-2,7-dithiol
Reactant of Route 4
Naphthalene-2,7-dithiol
Reactant of Route 5
Naphthalene-2,7-dithiol
Reactant of Route 6
Naphthalene-2,7-dithiol

Citations

For This Compound
1
Citations
CS Marvel, PD Caesar - Journal of the American Chemical …, 1951 - ACS Publications
Aryl dithiols and biallyl react in emulsion polymerization systems to produce polyarylene-alkylene sulfides of high molecu-lar weight and high melting point. Some of these polymers …
Number of citations: 97 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.